

An In-depth Technical Guide to the Chemical Properties of 8-Nonynoic Acid

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Compound of Interest

Compound Name: 8-Nonynoic acid

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This document provides a comprehensive overview of the chemical and physical properties of **8-nonynoic acid**, a medium-chain fatty acid with a terminal alkyne group.^{[1][2]} This unique structure makes it a valuable tool in various research and development applications, particularly in the realm of bioconjugation and metabolic labeling. This guide consolidates key data, outlines experimental protocols, and visualizes relevant chemical and biological pathways.

Core Chemical and Physical Properties

8-Nonynoic acid is characterized by a nine-carbon chain with a carboxylic acid at one end and a terminal alkyne at the other.^[2] Below is a summary of its key quantitative properties.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O ₂	[1][3]
Molecular Weight	154.21 g/mol	
CAS Number	30964-01-3	
Melting Point	19°C	
Boiling Point	264.8°C at 760 mmHg (Predicted)	
Density	0.991 g/cm ³ (Predicted)	
Refractive Index	1.4524	
pKa	4.76 ± 0.10 (Predicted)	
Flash Point	23°C	
Appearance	Colorless to off-white solid below 19°C, liquid above 19°C	

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of **8-nonynoic acid**. While raw spectral data is not provided here, mass spectrometry data for **8-nonynoic acid** is available in public databases such as PubChem and the NIST WebBook. This data is essential for confirming the molecular weight and fragmentation pattern of the molecule. Similarly, ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the proton and carbon environments, respectively, which are characteristic of its structure, including the terminal alkyne and the carboxylic acid functional groups.

Experimental Protocols

The following sections detail methodologies for the synthesis and biological evaluation of **8-nonynoic acid**.

A common synthetic route to **8-nonynoic acid** involves the reaction of a halo-substituted heptanoic acid with an acetylene source. A representative protocol is described below.

Materials:

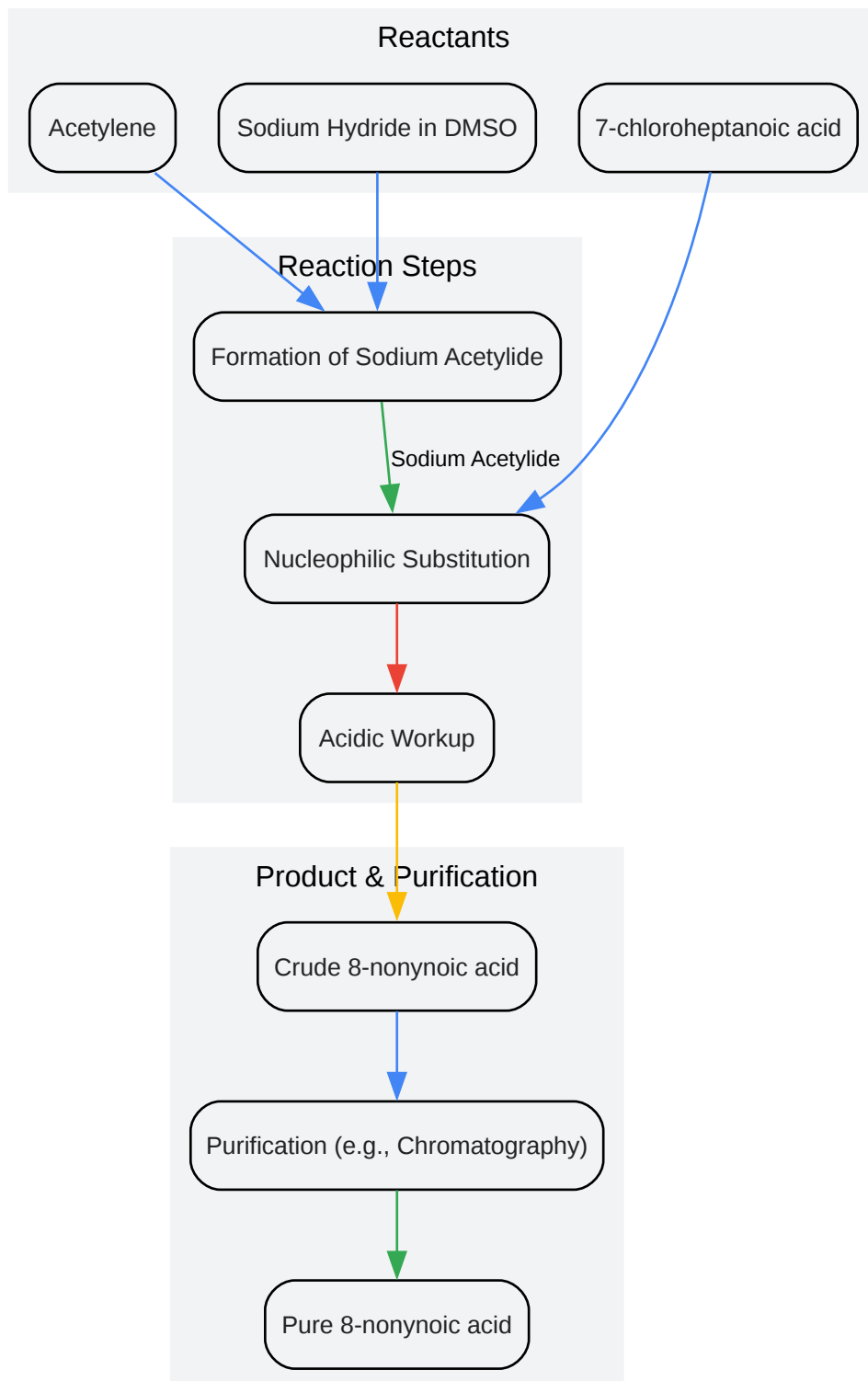
- 7-chloroheptanoic acid
- Sodium hydride (NaH)
- Dimethyl sulfoxide (DMSO)
- Acetylene gas
- Hydrochloric acid (HCl) for workup
- Organic solvent for extraction (e.g., diethyl ether)
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve sodium hydride in anhydrous DMSO under an inert atmosphere (e.g., argon or nitrogen).
- Bubble acetylene gas through the solution to form the sodium acetylide salt.
- Add a solution of 7-chloroheptanoic acid in DMSO dropwise to the reaction mixture.
- Heat the reaction mixture to allow for the nucleophilic substitution to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
- Acidify the aqueous solution with hydrochloric acid to protonate the carboxylate.
- Extract the product into an organic solvent such as diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **8-nonynoic acid**.

- The crude product can be further purified by column chromatography or distillation.

Synthesis of 8-Nonynoic Acid



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Caption: Workflow for the synthesis of **8-nonynoic acid**.

8-Nonynoic acid has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting fatty acid synthesis. A general protocol to assess this activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

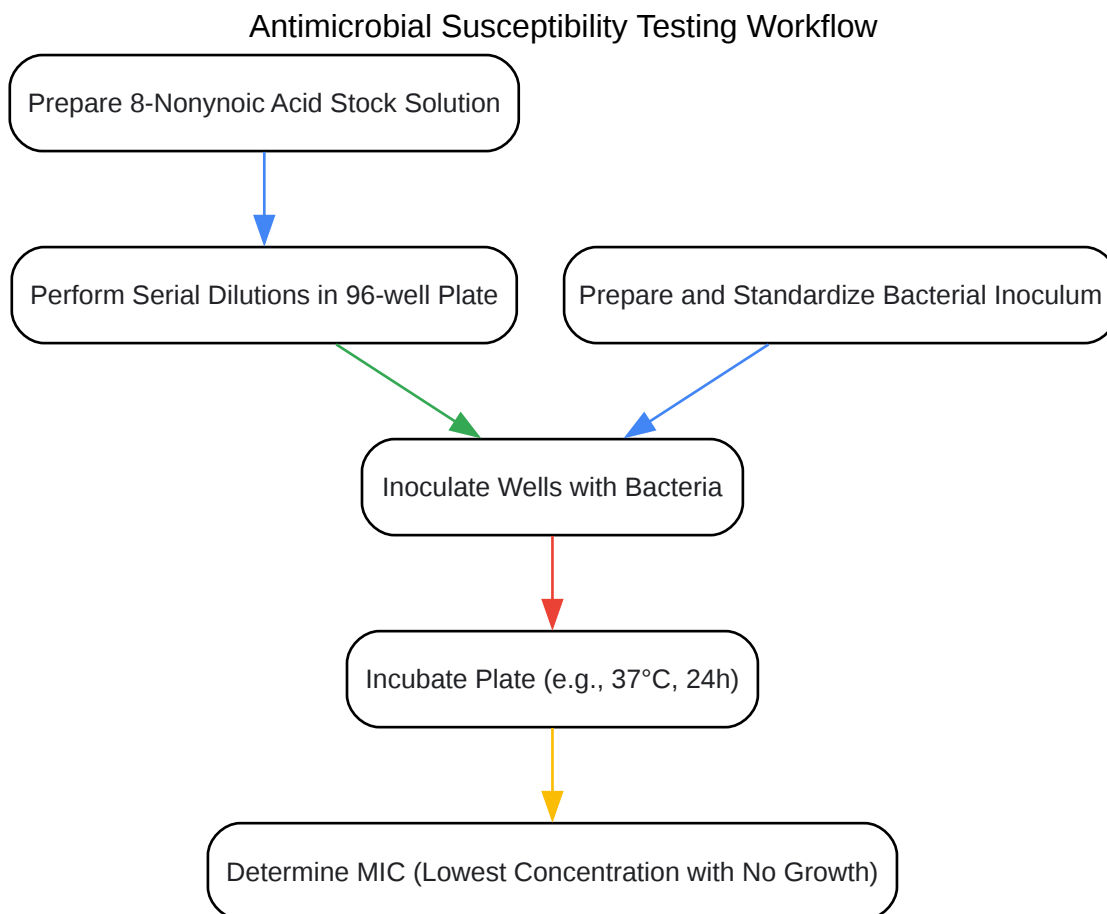
Materials:

- **8-nonynoic acid**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- Sterile DMSO (for stock solution)
- Positive control antibiotic (e.g., penicillin)
- Negative control (broth and DMSO)

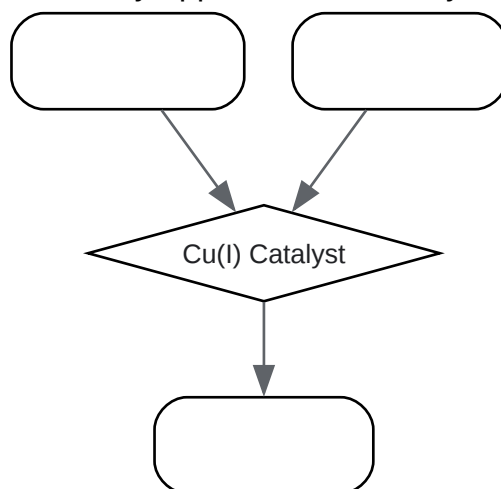
Procedure:

- Prepare a stock solution of **8-nonynoic acid** in sterile DMSO.
- Perform serial two-fold dilutions of the **8-nonynoic acid** stock solution in the broth medium directly in the wells of a 96-well plate.
- Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
- Add the standardized bacterial suspension to each well, including positive and negative control wells.
- Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

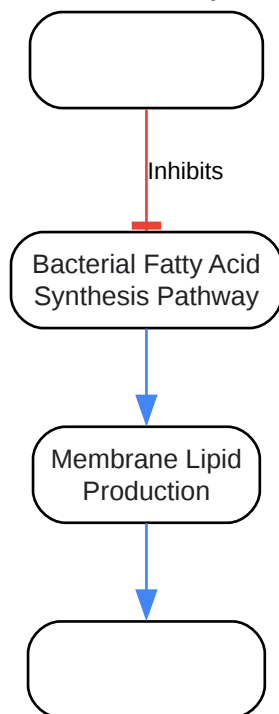
- The MIC is determined as the lowest concentration of **8-nonynoic acid** that completely inhibits visible bacterial growth.



Click Chemistry Application of 8-Nonynoic Acid



Inhibition of Bacterial Fatty Acid Synthesis

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